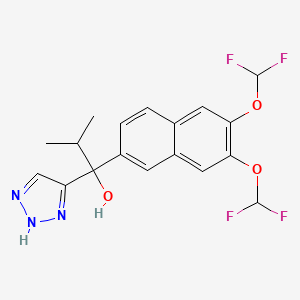

VT-464 racemate

説明

Structure

3D Structure

特性

IUPAC Name |

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAJOQFSNYJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Racemic Synthesis of VT-464 (Seviteronel): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT-464, also known as seviteronel, is a potent and selective non-steroidal inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway. Developed by Viamet Pharmaceuticals and later Innocrin Pharmaceuticals, VT-464 has been investigated for the treatment of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers.[1][2] This technical guide provides a comprehensive overview of the discovery of VT-464, a detailed, albeit synthesized from available literature, protocol for its racemic synthesis, and a summary of its mechanism of action. It also includes key quantitative data, experimental protocols for its characterization, and visual diagrams of its signaling pathway and experimental workflows.

Discovery and Rationale

The development of VT-464 was driven by the need for more effective and better-tolerated therapies for castration-resistant prostate cancer.[3] While first-generation antiandrogens and androgen deprivation therapies are initially effective, CRPC often emerges due to the continued activity of the androgen receptor (AR), fueled by intratumoral and adrenal androgen synthesis. The enzyme CYP17A1 is a key player in this process, catalyzing both 17α-hydroxylase and 17,20-lyase reactions.[4]

The first-generation CYP17A1 inhibitor, abiraterone acetate, inhibits both of these activities. However, the inhibition of 17α-hydroxylase can lead to an accumulation of upstream mineralocorticoids, requiring co-administration of prednisone to manage side effects.[5] VT-464 was designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1, with the aim of potently suppressing androgen production while minimizing the mineralocorticoid-related adverse effects.[4][6] This selectivity allows for the potential of monotherapy without the need for concurrent steroid administration.[3] Furthermore, preclinical studies have revealed that VT-464 also functions as a direct antagonist of the androgen receptor, providing a dual mechanism of action.[6]

Racemic Synthesis of VT-464

While a definitive, publicly available, step-by-step synthesis protocol for the VT-464 racemate is not detailed in a single source, the following procedure has been constructed based on general principles of organic synthesis and information gleaned from patents and medicinal chemistry literature involving similar structures, particularly those containing a substituted naphthalene core and a triazole moiety.

Overall Synthetic Scheme:

The synthesis of the this compound can be envisioned as a multi-step process, likely commencing with the construction of the 6,7-bis(difluoromethoxy)naphthalene core, followed by the introduction of the side chain and the final formation of the tertiary alcohol bearing the triazole group.

Disclaimer: This synthesized protocol is for informational purposes only and has not been experimentally validated. It represents a plausible route based on available chemical literature.

Step 1: Synthesis of 6,7-bis(difluoromethoxy)-2-acetylnaphthalene

A plausible starting point is the commercially available 6,7-dihydroxynaphthalene-2-carboxylic acid. This would first be acetylated, for example, through a Friedel-Crafts acylation of a protected 6,7-dihydroxynaphthalene. The resulting hydroxyl groups would then be difluoromethylated.

-

Reaction: Friedel-Crafts acylation of a suitably protected 6,7-dihydroxynaphthalene followed by difluoromethylation of the hydroxyl groups.

-

Reagents: Acetyl chloride, a Lewis acid catalyst (e.g., AlCl₃), and a difluoromethylating agent (e.g., chlorodifluoromethane) under basic conditions.

Step 2: Bromination of the Acetylnaphthalene Derivative

The acetyl group can be brominated at the alpha-position to introduce a leaving group for the subsequent nucleophilic substitution.

-

Reaction: Alpha-bromination of the ketone.

-

Reagents: A brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Step 3: Formation of the Epoxide

The alpha-bromo ketone can be converted to an epoxide, which will serve as the electrophile for the addition of the isopropyl group.

-

Reaction: Epoxidation.

-

Reagents: A base to promote intramolecular cyclization.

Step 4: Grignard Reaction to Introduce the Isopropyl Group

A Grignard reagent, such as isopropylmagnesium bromide, can be used to open the epoxide ring, forming the secondary alcohol and introducing the isopropyl group.

-

Reaction: Nucleophilic addition of a Grignard reagent to the epoxide.

-

Reagents: Isopropylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether).

Step 5: Oxidation to the Ketone

The secondary alcohol is then oxidized to the corresponding ketone.

-

Reaction: Oxidation of a secondary alcohol.

-

Reagents: A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Step 6: Formation of the Tertiary Alcohol with the Triazole Moiety

The final step involves the nucleophilic addition of a triazole anion to the ketone.

-

Reaction: Nucleophilic addition of a triazole anion.

-

Reagents: 1,2,4-Triazole and a strong base (e.g., sodium hydride) to generate the triazole anion, which then reacts with the ketone.

Purification: The final racemic mixture of VT-464 would be purified using standard techniques such as column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data for VT-464 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of VT-464 and Abiraterone

| Compound | Target | IC₅₀ (nM) | Selectivity (Hydroxylase/Lyase) |

| VT-464 | CYP17A1 Lyase | 69 | ~10-fold for Lyase |

| CYP17A1 Hydroxylase | 670 | ||

| Abiraterone | CYP17A1 Lyase | 15 | ~0.17-fold for Lyase |

| CYP17A1 Hydroxylase | 2.5 |

Data compiled from multiple sources.[7]

Table 2: Preclinical In Vivo Efficacy of VT-464

| Model | Treatment | Dose | Tumor Growth Inhibition (%) |

| LNCaP Xenograft | VT-464 | 100 mg/kg | Significant inhibition, comparable to castration |

| MR49F Xenograft | VT-464 | 100 mg/kg | Greater than Abiraterone Acetate |

Data represents a summary of findings from preclinical studies.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of VT-464.

CYP17A1 Lyase Inhibition Assay

This assay determines the potency of VT-464 in inhibiting the 17,20-lyase activity of CYP17A1.

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase in a suitable expression system (e.g., insect cells).

-

Substrate: Radiolabeled [³H]-17-hydroxypregnenolone.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme, substrate, and varying concentrations of VT-464 (or vehicle control) in a suitable buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding a quenching solution (e.g., strong acid).

-

Extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Separate the substrate and the product (dehydroepiandrosterone - DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed using liquid scintillation counting.

-

-

Data Analysis: Calculate the percentage of inhibition at each concentration of VT-464 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Androgen Receptor (AR) Transactivation Assay

This assay measures the ability of VT-464 to antagonize the transcriptional activity of the androgen receptor.

-

Cell Line: A human prostate cancer cell line that endogenously expresses AR (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a reporter plasmid.

-

Reporter Plasmid: A plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements - AREs).

-

Procedure:

-

Seed the cells in a multi-well plate.

-

Transfect the cells with the reporter plasmid if necessary.

-

Treat the cells with a known AR agonist (e.g., dihydrotestosterone - DHT) in the presence of varying concentrations of VT-464 (or vehicle control).

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of DHT-induced AR transactivation. Determine the IC₅₀ value from the dose-response curve.[8][9][10][11]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VT-464 in a mouse xenograft model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Cell Line: A human prostate cancer cell line (e.g., LNCaP, MR49F).

-

Procedure:

-

Subcutaneously inject the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, VT-464, comparator drug).

-

Administer VT-464 orally at the desired dose and schedule.

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the VT-464 treated group compared to the vehicle control group.[12]

Visualizations

Signaling Pathway

The following diagram illustrates the androgen biosynthesis pathway and the point of inhibition by VT-464.

References

- 1. Innocrin Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. FDA grants fast-track status for Innocrin's seviteronel to treat metastatic CRPC - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions to alter transactivation–Drug leads for metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 11. oecd.org [oecd.org]

- 12. aacrjournals.org [aacrjournals.org]

VT-464 Racemate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT-464, a non-steroidal small molecule, has emerged as a potent and selective inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of the VT-464 racemate. Detailed experimental protocols for key assays, along with visualizations of the relevant signaling pathways and experimental workflows, are presented to support further research and development of this compound.

Chemical Structure and Properties

VT-464 is a racemic mixture, meaning it consists of an equal amount of two enantiomers, (R)- and (S)-seviteronel. The chemical structure is characterized by a 1,2,3-triazole group, which is crucial for its inhibitory activity through interaction with the heme iron of the CYP17A1 enzyme.

VT-464 (Seviteronel): A Dual-Action Androgen Signaling Inhibitor for Prostate Cancer

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VT-464, also known as seviteronel, is a novel, orally bioavailable, non-steroidal small molecule that represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC). It exhibits a dual mechanism of action, functioning as both a selective inhibitor of CYP17A1 lyase and a direct antagonist of the androgen receptor (AR). This dual targeting of the androgen signaling pathway offers a more comprehensive blockade compared to previous generations of hormonal therapies. This technical guide provides a detailed overview of the mechanism of action of VT-464, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways.

Introduction to VT-464 (Seviteronel)

Prostate cancer is a leading cause of cancer-related death in men, and its growth is predominantly driven by androgen receptor signaling. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease often progresses to a castration-resistant state where tumors can synthesize their own androgens or have ARs that are constitutively active. VT-464 was developed to address these resistance mechanisms. It is a second-generation androgen signaling inhibitor that targets both the production of androgens and the action of the androgen receptor.[1]

Dual Mechanism of Action

VT-464 exerts its anti-cancer effects in prostate cancer through two distinct but complementary mechanisms:

-

Selective Inhibition of CYP17A1 Lyase: VT-464 is a potent and selective inhibitor of the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[2][3] This enzyme is critical for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and within the tumor microenvironment itself.[4][5] Unlike the first-generation CYP17A1 inhibitor abiraterone, VT-464 shows significant selectivity for the lyase activity over the 17α-hydroxylase activity of the same enzyme.[2] This selectivity is crucial as it minimizes the inhibition of cortisol synthesis, thereby potentially reducing the need for concurrent corticosteroid administration and its associated side effects.[4][5]

-

Androgen Receptor (AR) Antagonism: In addition to inhibiting androgen synthesis, VT-464 and its racemate act as competitive antagonists of the androgen receptor.[6][7][8][9] This direct inhibition of the AR prevents the binding of any remaining androgens and blocks the downstream signaling cascade that promotes tumor growth and survival.[10] Preclinical studies have demonstrated that VT-464 can effectively inhibit AR transactivation and the expression of AR-regulated genes.[10][11] This dual action of inhibiting both the ligand production and the receptor function provides a more robust suppression of the AR signaling axis.[10]

Quantitative Data on VT-464 Activity

The following tables summarize key quantitative data from preclinical studies, highlighting the potency and selectivity of VT-464 in comparison to abiraterone.

Table 1: In Vitro Inhibition of Human CYP17A1 Enzyme Activity

| Compound | CYP17A1 Lyase IC50 (nM) | CYP17A1 Hydroxylase IC50 (nM) | Selectivity (Hydroxylase/Lyase) |

| VT-464 | 69[2] | 670[2] | ~9.7-fold |

| Abiraterone | 15[2][12] | 2.5[2][12] | ~0.17-fold |

Table 2: Effects of VT-464 on Steroid Hormone Levels and AR Signaling in Preclinical Models

| Parameter | Cell Line/Model | VT-464 Effect | Comparison with Abiraterone Acetate (AA) | Reference |

| AR Transactivation | C4-2, MR49C, MR49F | Greater decrease | Greater decrease than AA | [10][11] |

| PSA Protein Levels (in vitro) | C4-2 | Lower levels | Lower than with AA | [11] |

| Testosterone (T) and Dihydrotestosterone (DHT) Concentrations (in vitro) | C4-2 | Lower concentrations | Lower than with AA | [11][13] |

| Intratumoral T and DHT Levels (in vivo) | MR49F xenograft | Significantly lower | Greater decrease than AA | [10][11][13] |

| Tumor Growth Inhibition (in vivo) | MR49F xenograft | Greater inhibition | Greater inhibition than AA | [10][11] |

| Serum PSA Levels (in vivo) | MR49F xenograft | Decreased levels | Greater decrease than AA | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by VT-464 and a typical experimental workflow for its evaluation.

Androgen Synthesis and AR Signaling Pathway Inhibition by VT-464

References

- 1. Seviteronel by Innocrin Pharmaceuticals for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]

- 2. ascopubs.org [ascopubs.org]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer [cancer.fr]

- 10. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]

- 12. Seviteronel - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Seviteronel (VT-464): An In-Depth Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (VT-464) is an orally bioavailable, non-steroidal small molecule that represents a significant advancement in the targeted therapy of hormone-dependent cancers, particularly in castration-resistant prostate cancer (CRPC) and breast cancer. It functions as a dual-action inhibitor, targeting both androgen biosynthesis and the androgen receptor (AR) itself. This comprehensive technical guide provides a detailed overview of the pharmacology and toxicology of seviteronel, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile, compiled from extensive preclinical and clinical research.

Pharmacology

Mechanism of Action

Seviteronel exhibits a unique dual mechanism of action that potently disrupts androgen signaling, a key driver in the progression of prostate and certain breast cancers.

-

Selective Inhibition of CYP17A1 Lyase: Seviteronel is a selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, specifically targeting its 17,20-lyase activity.[1] This enzymatic step is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for androgen synthesis in the testes, adrenal glands, and tumor microenvironment. A key advantage of seviteronel is its approximately 10-fold greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[2] This selectivity minimizes the disruption of cortisol production, thereby reducing the risk of mineralocorticoid excess and the need for concomitant glucocorticoid administration, a common requirement for less selective CYP17A1 inhibitors like abiraterone.[3]

-

Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, seviteronel acts as a direct competitive antagonist of the androgen receptor.[2][4] It binds to the AR, including both wild-type and certain mutated forms (e.g., T877A and F876L) that can confer resistance to other anti-androgen therapies.[2][5] By antagonizing the AR, seviteronel prevents the binding of androgens, nuclear translocation of the receptor, and subsequent transcription of androgen-dependent genes that promote tumor growth and proliferation.[1][4]

This dual mechanism of inhibiting both the production of androgens and the action of any remaining androgens at the receptor level provides a comprehensive blockade of the androgen signaling pathway.

Pharmacodynamics

Preclinical and clinical studies have demonstrated seviteronel's potent pharmacodynamic effects on androgen signaling. In clinical trials, administration of seviteronel led to significant reductions in serum levels of androgens, including testosterone and DHEA.[2] Furthermore, its activity as an AR antagonist has been confirmed in various in vitro and in vivo models, where it has been shown to inhibit the growth of cancer cell lines and tumor xenografts, including those resistant to other anti-androgen therapies.[2][5]

Pharmacokinetics

A population pharmacokinetic analysis of seviteronel, conducted across four clinical studies involving 243 patients with advanced breast or prostate cancer, revealed that the drug exhibits linear pharmacokinetics over a dose range of 50–750 mg administered either once or twice daily.[6]

Key Pharmacokinetic Parameters of Seviteronel

| Parameter | Value | Reference(s) |

|---|---|---|

| Administration | Oral | [3] |

| Bioavailability | Excellent oral bioavailability | [6] |

| Absorption | First-order absorption | [6] |

| Elimination | Bi-phasic, first-order elimination | [6] |

| Dosing Regimen | Once daily (QD) or twice daily (BID) | [6] |

| Linearity | Linear pharmacokinetics over 50-750 mg dose range | [6] |

| Food Effect | No clinically significant effect of food on PK parameters | [6] |

| Covariates on Clearance | Body weight and sex |[6] |

Toxicology

The safety and tolerability of seviteronel have been evaluated in several Phase I and II clinical trials. While generally well-tolerated at the recommended Phase 2 doses, some adverse events have been reported.

Clinical Safety Profile

The most common treatment-emergent adverse events (AEs) observed in clinical trials are generally mild to moderate (Grade 1-2).

Common Adverse Events Reported in Seviteronel Clinical Trials

| Adverse Event | Frequency | Grade | Reference(s) |

|---|---|---|---|

| Fatigue | 71% | Mostly 1-2 | [2] |

| Dizziness | 52% | Mostly 1-2 | [2] |

| Blurred Vision | 38% | Mostly 1-2 | [2] |

| Dysgeusia (altered taste) | 33% | Mostly 1-2 | [2] |

| Nausea | 43% | Mostly 1-2 | [7] |

| Decreased Appetite | 33% | Mostly 1-2 | [7] |

| Tremor | 42% | Mostly 1-2 | [8] |

| Vomiting | 37% | Mostly 1-2 |[8] |

Most of these AEs were manageable with dose interruption or reduction.[2]

Serious Adverse Events and Dose-Limiting Toxicities

Grade 3 or higher AEs have been reported in a smaller percentage of patients.

Serious Adverse Events (SAEs) and Dose-Limiting Toxicities (DLTs) in Seviteronel Clinical Trials

| Adverse Event | Grade | Study/Dose | Reference(s) |

|---|---|---|---|

| Syncope | 3 | 600 mg QD + DT | [2] |

| Hyponatremia | 3 | 600 mg QD + DT | [2] |

| Fatigue | 3 | 600 mg QD | [2] |

| Atrial Fibrillation | 3 | 750 mg QD | [2] |

| Muscle Weakness | 3 | 900 mg QD | [2] |

| Deep Vein Thrombosis | - | 750 mg QD | [2] |

| Sepsis | 4 | 750 mg QD (not deemed drug-related) | [2] |

| Confusional State with Paranoia | 3 (DLT) | 750 mg QD | [8] |

| Mental Status Change | 3 (DLT) | 600 mg QD | [8] |

| Delirium | 3 (DLT) | 600 mg QD | [8] |

| Anemia | 3/4 | - |[8] |

It is important to note that a Phase 2 study (NCT02130700) in patients with metastatic castration-resistant prostate cancer previously treated with enzalutamide was terminated early due to limited tolerability and a high magnitude of toxicity, particularly central nervous system-related adverse events.[9][10]

Experimental Protocols

In Vitro CYP17A1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of seviteronel against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with NADPH-P450 reductase in E. coli.

-

Substrates: Radiolabeled pregnenolone or progesterone for 17α-hydroxylase activity, and radiolabeled 17-hydroxypregnenolone for 17,20-lyase activity.

-

Incubation: The recombinant enzyme is incubated with the substrate and varying concentrations of seviteronel in a buffer system containing necessary co-factors (e.g., NADPH).

-

Product Separation and Quantification: The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring radioactivity.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of seviteronel to the androgen receptor.

Methodology:

-

Receptor Source: Cytosol from rat ventral prostate tissue or recombinant human androgen receptor.

-

Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-mibolerone or [³H]-R1881.

-

Competition: A fixed concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of unlabeled seviteronel.

-

Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or filtration are used to separate the AR-bound radioligand from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of seviteronel that displaces 50% of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Clinical Trial Design (Example: NCT02361086)

Title: A Phase I Study of Once-Daily Oral Seviteronel (VT-464) in Patients With Castration-Resistant Prostate Cancer.[2]

Study Design:

-

Phase: I

-

Design: Open-label, dose-escalation study following a modified "3+3" Fibonacci design.[2]

-

Patient Population: Men with chemotherapy-naïve castration-resistant prostate cancer.[2]

-

Dosing: Seviteronel administered orally once daily in 28-day continuous cycles. Dose cohorts included 600 mg with dose titration, and 600 mg, 750 mg, and 900 mg without dose titration.[2]

-

Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of once-daily seviteronel.[2]

-

Secondary Objectives: To assess the pharmacokinetics of seviteronel and its effects on PSA levels, tumor response, and endocrine markers.[2]

-

Assessments: Safety was monitored through the recording of adverse events (graded according to NCI CTCAE v4.0), physical examinations, vital signs, and laboratory tests. Pharmacokinetic samples were collected at specified time points to determine plasma concentrations of seviteronel.[2]

Conclusion

Seviteronel (VT-464) is a promising oral therapeutic agent with a novel dual mechanism of action that effectively targets the androgen signaling pathway through both selective inhibition of androgen biosynthesis and direct androgen receptor antagonism. Its favorable pharmacokinetic profile and generally manageable safety profile at recommended doses make it an important candidate for the treatment of hormone-sensitive malignancies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in various cancer types and treatment settings. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or interested in this innovative compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ccr.cancer.gov [ccr.cancer.gov]

Preclinical Profile of VT-464 Racemate in Castration-Resistant Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data for VT-464, a novel, non-steroidal small molecule inhibitor of CYP17A1, in the context of castration-resistant prostate cancer (CRPC). VT-464 exhibits a unique mechanism of action, selectively targeting the 17,20-lyase activity of CYP17A1, which is a critical enzyme in the androgen biosynthesis pathway.[1][2] Furthermore, preclinical evidence reveals a dual action for VT-464, which also functions as an androgen receptor (AR) antagonist.[2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Quantitative Data Summary

The following tables present a consolidated view of the in vitro and in vivo preclinical data for VT-464, facilitating a comparative analysis of its efficacy against the standard-of-care agent, abiraterone.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC50 (nM) | Selectivity | Reference |

| VT-464 | CYP17 Lyase | 69 | 10-fold for Lyase vs. Hydroxylase | [3][4] |

| VT-464 | CYP17 Hydroxylase | 670 | [3][4] | |

| Abiraterone | CYP17 Lyase | 15 | 6-fold for Hydroxylase vs. Lyase | [3][4] |

| Abiraterone | CYP17 Hydroxylase | 2.5 | [3][4] |

Table 2: In Vivo Tumor Growth Inhibition in LNCaP Xenograft Model

| Treatment Group (100 mg/kg) | Day 21 Growth Inhibition (%) (± S.E.) | Day 28 Tumor Volume Reduction vs. Control | Day 28 Tumor Volume Reduction vs. Abiraterone Acetate | Reference |

| VT-464 | 73.9 (± 13.2) | Significant (p<0.05) | Significant (p<0.01) | [5] |

| Abiraterone Acetate | Not Reported | Not Reported | N/A | [5] |

| Surgical Castration | Not Reported | Similar to VT-464 | Not Reported | [5] |

Table 3: Effects on Androgen Receptor (AR) Signaling and Steroid Levels

| Parameter | Cell Lines/Model | VT-464 Effect vs. Abiraterone Acetate (AA) | Reference |

| AR Transactivation | C4-2, MR49C, MR49F (Enzalutamide-resistant) | Greater decrease | [1] |

| AR-Dependent Gene Transcription | C4-2, MR49C, MR49F | Greater decrease | [1][6] |

| PSA Protein Levels (in vitro) | C4-2, MR49C, MR49F | Lower levels | [1][6] |

| Serum PSA Levels (in vivo) | MR49F Xenograft | Greater decrease | [1][6] |

| Testosterone (T) and Dihydrotestosterone (DHT) Concentrations (in vitro) | C4-2 cells | Lower levels | [1][6] |

| Intratumoral T and DHT Levels (in vivo) | MR49F Xenograft | Greater decrease | [1][6] |

Key Experimental Protocols

This section outlines the methodologies employed in the preclinical evaluation of VT-464.

In Vitro Assays

-

Cell Lines: Studies utilized human CRPC cell line C4-2 and enzalutamide-resistant cell lines MR49C and MR49F, cultured in androgen-free media.[1][7]

-

Androgen Receptor (AR) Transcriptional Activity: AR transactivation was quantified using a probasin luciferase reporter assay.[1][7]

-

Gene and Protein Expression Analysis: The effects on AR-related and steroidogenesis pathways were assessed by Western blot and quantitative real-time polymerase chain reaction (qRT-PCR).[1][7]

-

Steroid Quantification: Intracellular steroid concentrations were measured using liquid chromatography-mass spectrometry (LC-MS).[1][7]

In Vivo Xenograft Studies

-

Animal Models: Severe combined immunodeficient (SCID) mice were subcutaneously implanted with LNCaP or MR49F prostate cancer cells.[1][5]

-

Treatment Administration: VT-464 was administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 15 to 100 mg/kg.[5] Comparators included vehicle control, abiraterone acetate, and surgical castration.[1][5]

-

Efficacy Endpoints: Treatment efficacy was evaluated by measuring tumor growth inhibition and serum prostate-specific antigen (PSA) levels.[1][5]

-

Pharmacodynamic Assessments: Intratumoral steroid levels were analyzed by LC-MS to confirm target engagement.[1]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of VT-464 in CRPC.

Caption: In vivo xenograft study workflow.

Caption: Dual inhibition of the AR signaling pathway by VT-464.

References

- 1. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dual-Action Mechanism of VT-464 (Seviteronel) in Cancer Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation of VT-464 (seviteronel), a potent anti-cancer agent. Primarily developed for researchers, scientists, and professionals in drug development, this document details the dual mechanism of action of VT-464, focusing on its role as a selective inhibitor of CYP17A1 lyase and a direct antagonist of the androgen receptor (AR).

Core Findings: A Two-Pronged Attack on Cancer

VT-464, a non-steroidal small molecule, has demonstrated significant anti-cancer activity, particularly in preclinical models of castrate-resistant prostate cancer (CRPC).[1] Its efficacy stems from a dual mechanism that disrupts key signaling pathways essential for the growth and survival of certain cancer cells.

The primary target of VT-464 is Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) , a critical enzyme in the androgen biosynthesis pathway.[2] VT-464 selectively inhibits the 17,20-lyase activity of CYP17A1, thereby blocking the production of androgens such as testosterone and dihydrotestosterone (DHT) that drive the proliferation of hormone-sensitive cancers.[1][2] This selective inhibition is a key differentiator from other CYP17A1 inhibitors like abiraterone, as it has a lesser effect on the 17α-hydroxylase activity, potentially reducing the need for concurrent steroid administration.

In addition to its enzymatic inhibition, VT-464 exhibits a second, direct mechanism of action as an antagonist of the androgen receptor (AR) .[3][4] This was a novel finding that distinguishes VT-464 from other CYP17A1 inhibitors.[3] By directly binding to the AR, VT-464 prevents the receptor's activation by any remaining androgens, providing a more complete blockade of the AR signaling pathway. This dual action makes VT-464 a promising therapeutic agent, especially in cancers that have developed resistance to other anti-androgen therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of VT-464, highlighting its potency and selectivity.

Table 1: Inhibitory Activity of VT-464

| Parameter | Value | Target | Notes |

| IC50 (17,20-lyase) | 69 nM | CYP17A1 | Demonstrates potent inhibition of the key androgen synthesis step. |

| IC50 (17α-hydroxylase) | 670 nM | CYP17A1 | Shows approximately 10-fold selectivity for lyase over hydroxylase activity. |

Table 2: Comparative Efficacy of VT-464 and Abiraterone (ABI) in CRPC Models

| Assay/Model | Finding | Cell Lines | Reference |

| AR Transactivation | Greater decrease with VT-464 compared to ABI | C4-2, MR49C, MR49F | [4] |

| AR-dependent gene transcription | Greater decrease with VT-464 compared to ABI | C4-2, MR49C, MR49F | [1] |

| PSA protein levels (in vitro) | Lower with VT-464 compared to ABI | C4-2, MR49C, MR49F | [1] |

| Intratumoral T and DHT levels (in vivo) | Greater decrease with VT-464 compared to ABI | CRPC xenograft models | [1] |

| Tumor growth inhibition (in vivo) | Greater with VT-464 compared to Abiraterone Acetate (AA) | ENZ-resistant xenograft model | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to identify and validate the targets of VT-464 are provided below.

CYP17A1 Enzyme Inhibition Assay

This assay is crucial for determining the potency and selectivity of VT-464 on its primary target.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of VT-464 for the 17,20-lyase and 17α-hydroxylase activities of CYP17A1.

-

Principle: Recombinant human CYP17A1 is incubated with its substrates (pregnenolone or progesterone for hydroxylase activity, and 17-hydroxypregnenolone for lyase activity) in the presence of varying concentrations of VT-464. The formation of the respective products is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Methodology:

-

Prepare a reaction mixture containing recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b5 in a suitable buffer.

-

Add serial dilutions of VT-464 or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled or non-radiolabeled steroid substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Extract the steroids from the reaction mixture.

-

Analyze the steroid products by LC-MS/MS to quantify the conversion of substrate to product.

-

Calculate the percentage of inhibition at each VT-464 concentration and determine the IC50 values using non-linear regression analysis.

-

Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is used to assess the functional consequence of VT-464 on AR signaling.

-

Objective: To determine if VT-464 can inhibit androgen-induced AR transcriptional activity.

-

Principle: Prostate cancer cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., probasin or PSA promoter). In the presence of an androgen (e.g., DHT), the activated AR binds to the promoter and drives the expression of luciferase. The antagonistic effect of VT-464 is measured as a decrease in luciferase activity.

-

Methodology:

-

Seed prostate cancer cells (e.g., LNCaP, C4-2) in 96-well plates.

-

Transfect the cells with the AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, treat the cells with a stimulating concentration of DHT and serial dilutions of VT-464 or vehicle control.

-

Incubate for another 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of DHT-induced AR transactivation by VT-464 and determine the IC50 value.

-

Biolayer Interferometry (BLI) for Direct AR Binding

This biophysical technique provides evidence of a direct interaction between VT-464 and the androgen receptor.

-

Objective: To confirm the direct binding of VT-464 to the AR ligand-binding domain (LBD).

-

Principle: BLI measures changes in the interference pattern of light reflected from the surface of a biosensor tip. A biotinylated AR-LBD is immobilized on a streptavidin-coated biosensor. The sensor is then dipped into solutions containing varying concentrations of VT-464. The binding of VT-464 to the AR-LBD causes a change in the thickness of the molecular layer on the sensor tip, which is detected in real-time as a wavelength shift.

-

Methodology:

-

Immobilize biotinylated recombinant human AR-LBD onto streptavidin-coated biosensors.

-

Establish a baseline by dipping the sensors in a running buffer.

-

Transfer the sensors to wells containing different concentrations of VT-464 to measure the association phase.

-

Move the sensors back to the running buffer to measure the dissociation phase.

-

Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

-

Steroid Profiling by LC-MS/MS

This analytical method is used to measure the levels of androgens and their precursors in cells and tissues.

-

Objective: To quantify the effect of VT-464 on the levels of key steroids in the androgen biosynthesis pathway in cancer cells or tumor xenografts.

-

Principle: Steroids are extracted from cell pellets or homogenized tissues and then separated and quantified using a highly sensitive and specific LC-MS/MS method.

-

Methodology:

-

Treat cancer cells or tumor-bearing animals with VT-464 or vehicle control.

-

Harvest cell pellets or tumor tissue and homogenize.

-

Perform liquid-liquid or solid-phase extraction to isolate the steroids.

-

Analyze the extracted steroids using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantify the steroid levels by comparing their peak areas to those of stable isotope-labeled internal standards.

-

Gene Expression Analysis by qRT-PCR

This technique is used to measure changes in the mRNA levels of genes involved in steroidogenesis and AR signaling.

-

Objective: To evaluate the effect of VT-464 on the expression of AR target genes and genes encoding steroidogenic enzymes.

-

Principle: Total RNA is extracted from treated and untreated cancer cells, reverse transcribed into cDNA, and then the relative abundance of specific gene transcripts is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Methodology:

-

Treat cancer cells with VT-464 or vehicle control for a specified time.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using primers for target genes (e.g., PSA, TMPRSS2, CYP17A1, HSD3B2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Visualizing the Mechanisms of VT-464

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Dual mechanism of action of VT-464.

Caption: Experimental workflow for VT-464 target validation.

Proteomic Approaches for Target Identification and Validation

While specific proteomic studies for VT-464 have not been extensively published, this section outlines how chemical proteomics could be applied for unbiased target identification and validation, based on established methodologies.

Chemical Proteomics for Unbiased Target Identification

-

Objective: To identify the direct binding partners of VT-464 in a complex cellular proteome.

-

Principle: A modified version of VT-464 containing a "clickable" chemical handle (e.g., an alkyne or azide group) and a photo-reactive group would be synthesized. This chemical probe is then incubated with live cancer cells or cell lysates. Upon UV irradiation, the photo-reactive group forms a covalent bond with nearby proteins. The "clickable" handle is then used to attach a reporter tag (e.g., biotin), allowing for the enrichment of the cross-linked proteins on streptavidin beads. The enriched proteins are then identified by mass spectrometry.

-

Workflow:

-

Probe Synthesis: Synthesize a VT-464 analog with a photo-affinity label and a bio-orthogonal handle.

-

Cellular Labeling: Treat cancer cells with the probe.

-

Cross-linking: Expose the cells to UV light to induce covalent cross-linking of the probe to its target proteins.

-

Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the probe.

-

Affinity Purification: Enrich the biotin-tagged protein complexes using streptavidin-coated beads.

-

Proteomic Analysis: Elute the bound proteins, digest them into peptides, and identify them using LC-MS/MS.

-

Caption: Chemical proteomics workflow for target ID.

Thermal Proteome Profiling (TPP)

-

Objective: To identify protein targets of VT-464 by observing changes in their thermal stability upon drug binding.

-

Principle: The binding of a ligand, such as VT-464, to a protein can alter its thermal stability. In TPP, cells are treated with VT-464 or a vehicle control and then heated to a range of temperatures. The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. Target proteins will typically show increased thermal stability (i.e., more protein remains in the soluble fraction at higher temperatures) in the presence of VT-464.

-

Workflow:

-

Cell Treatment: Treat cancer cells with VT-464 or vehicle.

-

Heating: Aliquot the cell lysates and heat them to a gradient of temperatures.

-

Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Sample Preparation: Prepare the soluble fractions for proteomic analysis (e.g., digestion, isobaric labeling).

-

Quantitative Proteomics: Analyze the samples by LC-MS/MS to quantify the amount of each protein remaining soluble at each temperature.

-

Data Analysis: Identify proteins with a significant shift in their melting curves in the VT-464-treated samples compared to the control.

-

Conclusion

The identification and validation of VT-464's targets have revealed a dual mechanism of action that potently inhibits the androgen receptor signaling axis. By selectively inhibiting CYP17A1 lyase and directly antagonizing the androgen receptor, VT-464 offers a comprehensive approach to blocking the drivers of certain hormone-dependent cancers. The experimental protocols and conceptual frameworks for proteomic analysis outlined in this guide provide a solid foundation for further research and development of this promising anti-cancer agent.

References

- 1. Quantitative chemical proteomics for identifying candidate drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomics analyses of prostate cancer cells reveals cellular pathways associated with androgen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic analyses to identify novel therapeutic targets for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Investigating the Enantiomers of VT-464: A Technical Guide on Specific Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT-464, also known as seviteronel, is a potent and selective non-steroidal inhibitor of the enzyme CYP17A1, a key player in the androgen biosynthesis pathway.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers, VT-464 has demonstrated significant clinical activity.[3][4] The chemical structure of VT-464, systematically named (1S)-1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol, reveals the presence of a chiral center, indicating the existence of two enantiomers: the (S)-enantiomer and the (R)-enantiomer.[2]

This technical guide provides a comprehensive overview of the known specific activities of VT-464, which is the (S)-enantiomer. Despite a thorough review of the scientific literature, no public data is available on the synthesis, separation, or distinct biological evaluation of the (R)-enantiomer of VT-464. Therefore, this document will focus on the well-characterized (S)-enantiomer, VT-464, and provide a framework for the experimental approaches used to determine its specific activities.

Data Presentation: Quantitative Activity of VT-464

The primary mechanism of action of VT-464 is the selective inhibition of the 17,20-lyase activity of CYP17A1, which is a critical step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. This selectivity is a key differentiator from other CYP17A1 inhibitors like abiraterone. The following table summarizes the in vitro inhibitory activity of VT-464.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (Hydroxylase/Lyase) | Reference |

| VT-464 ((S)-enantiomer) | CYP17A1 (17,20-lyase) | 69 | ~10-fold for lyase | [2][5] |

| CYP17A1 (17α-hydroxylase) | 670 | [2][5] | ||

| Abiraterone | CYP17A1 (17,20-lyase) | 15 | ~0.17-fold for lyase (6-fold for hydroxylase) | [2][5] |

| CYP17A1 (17α-hydroxylase) | 2.5 | [2][5] |

Signaling Pathway Inhibition by VT-464

VT-464's selective inhibition of CYP17A1 lyase disrupts the androgen synthesis pathway, leading to a reduction in the production of androgens that drive the growth of hormone-sensitive cancers.

Caption: Signaling pathway of androgen synthesis and the inhibitory action of VT-464.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the characterization of VT-464's activity. Below are generalized protocols for key experiments.

Enzymatic Inhibition Assay (CYP17A1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells or E. coli).

-

Substrates:

-

For 17α-hydroxylase activity: Radiolabeled [³H]-progesterone.

-

For 17,20-lyase activity: Radiolabeled [³H]-17α-hydroxyprogesterone.

-

-

Assay Buffer: Potassium phosphate buffer (pH 7.4) containing NADPH.

-

Procedure: a. Incubate the enzyme with varying concentrations of the test compound (e.g., VT-464) for a pre-determined time at 37°C. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate for a specific duration to allow for enzymatic conversion. d. Stop the reaction by adding a quenching solvent (e.g., ethyl acetate). e. Extract the steroids from the aqueous phase. f. Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). g. Quantify the amount of product formed using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Androgen Synthesis Assay

Objective: To assess the ability of a compound to inhibit androgen production in a cellular context.

Methodology:

-

Cell Line: Human adrenal carcinoma cell line (e.g., NCI-H295R) that expresses the necessary steroidogenic enzymes.

-

Culture Conditions: Culture cells in a suitable medium, often supplemented with a precursor like pregnenolone.

-

Procedure: a. Plate the cells and allow them to adhere. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). c. Collect the cell culture supernatant.

-

Androgen Quantification: Measure the levels of androgens (e.g., testosterone, DHEA) in the supernatant using methods such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher specificity and sensitivity.

-

-

Data Analysis: Determine the reduction in androgen levels as a function of compound concentration and calculate the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective CYP17A1 inhibitor like VT-464.

Caption: General experimental workflow for evaluating enantiomers of a CYP17A1 inhibitor.

Conclusion

VT-464, the (S)-enantiomer of its chemical structure, is a well-documented selective inhibitor of CYP17A1 lyase activity. Its specific inhibitory profile offers a potential therapeutic advantage by reducing androgen synthesis with a lower impact on corticosteroid production compared to non-selective inhibitors. While the current body of scientific literature provides a robust characterization of VT-464, there is a notable absence of data concerning its corresponding (R)-enantiomer. The synthesis, isolation, and independent evaluation of the (R)-enantiomer would be a valuable area for future research to fully elucidate the stereospecific interactions with the CYP17A1 enzyme and the androgen receptor, potentially uncovering novel structure-activity relationships and further optimizing therapeutic strategies. The experimental protocols and workflows outlined in this guide provide a foundational framework for such investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Seviteronel - Wikipedia [en.wikipedia.org]

- 3. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

Foundational Research on Seviteronel as a CYP17A1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (VT-464) is an orally bioavailable, non-steroidal investigational drug that represents a targeted approach in hormone-dependent cancers, particularly in prostate and breast cancer.[1] It functions as a dual-action agent, exhibiting selective inhibition of the cytochrome P450 17A1 (CYP17A1) enzyme and direct antagonism of the androgen receptor (AR).[2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on seviteronel, focusing on its mechanism of action as a CYP17A1 inhibitor.

Mechanism of Action: Dual Targeting of the Androgen Axis

Seviteronel's primary mechanism of action is the selective inhibition of 17,20-lyase activity of the CYP17A1 enzyme.[3] This enzyme is critical in the androgen biosynthesis pathway, responsible for converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone.[4] Unlike first-generation CYP17A1 inhibitors such as abiraterone, seviteronel shows approximately 10-fold selectivity for the 17,20-lyase over the 17α-hydroxylase activity of CYP17A1.[2] This selectivity is significant as it minimizes the disruption of cortisol synthesis, potentially reducing the need for concomitant glucocorticoid administration to prevent adrenal insufficiency.[3]

In addition to its enzymatic inhibition, seviteronel also acts as a competitive antagonist of the androgen receptor (AR).[2] This dual mechanism allows it to not only suppress the production of androgens but also to block the action of any remaining androgens at the receptor level. This combined approach is hypothesized to offer a more comprehensive blockade of the androgen signaling pathway, which is a key driver in the progression of prostate cancer and certain subtypes of breast cancer.[5]

Preclinical Research and Efficacy

In Vitro Studies

Seviteronel has demonstrated potent inhibitory activity against CYP17A1 lyase and antiproliferative effects in various cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| CYP17A1 Lyase Inhibition (IC50) | 69 nM | In vitro enzyme assay | [4] |

| Cell Viability (IC50) | > 10 µM | MDA-MB-453, ACC-422, SUM-185, SUM-159 (TNBC cell lines) | [6] |

In Vivo Studies

Preclinical xenograft models have been instrumental in demonstrating the in vivo efficacy of seviteronel.

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| nu/nu mice | Triple-Negative Breast Cancer (TNBC) - MDA-MB-453 xenograft | 150 mg/kg/day, oral gavage | Significantly inhibited tumor volume and growth rate. | [5] |

| nu/nu mice | Castration-Resistant Prostate Cancer (CRPC) - AR-V7+ 22Rv1 xenograft | 150 mg/kg/day, p.o. | Significantly decreased tumor growth. | [4] |

Clinical Research

Seviteronel has been evaluated in Phase I and II clinical trials for the treatment of castration-resistant prostate cancer (CRPC) and advanced breast cancer.

Pharmacokinetics

A population pharmacokinetic analysis across four clinical studies involving 243 patients with advanced breast or prostate cancer revealed the following:[7][8]

| Parameter | Description | Value/Observation | Reference |

| Absorption | Seviteronel is well absorbed after oral administration with a minimal lag time. | - | [7] |

| Linearity | Demonstrates linear pharmacokinetics over a dose range of 50-750 mg (QD or BID). | - | [7][8] |

| Elimination | Characterized by a bi-phasic first-order elimination. | - | [7][8] |

| Half-life (Terminal) | The mean estimated terminal half-life is approximately 6.6 hours. | - | [7] |

| Covariates | Sex and body weight were significant covariates on clearance. Prandial status, race, and concomitant corticosteroid use did not have a clinically significant effect. | - | [7][8] |

Clinical Efficacy and Safety

Clinical trials have provided insights into the efficacy and safety profile of seviteronel.

| Trial Phase | Cancer Type | Dosing Regimen | Key Efficacy Results | Common Adverse Events | Reference |

| Phase II | Metastatic CRPC (post-enzalutamide) | 450 mg BID or 600/750 mg QD | 6% (1 of 17 patients) had a significant PSA decline. The study was terminated early due to toxicity. | Concentration impairment, fatigue, tremor, nausea. | [9][10] |

| Phase I | Advanced ER+ or TNBC | 450 mg, 600 mg, or 750 mg QD | At the recommended Phase 2 dose (450 mg QD), 4 of 7 subjects achieved at least a clinical benefit rate at 16 weeks. | Tremor, nausea, vomiting, fatigue. |

Experimental Protocols

CYP17A1 Lyase Inhibition Assay

Androgen Receptor (AR) Antagonism Assay

Details on a specific AR binding assay for seviteronel are not fully elucidated in the search results. A common method to assess AR antagonism is a reporter gene assay. In this assay, cells are co-transfected with a plasmid expressing the androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. The cells are then treated with an AR agonist (e.g., dihydrotestosterone) and varying concentrations of the antagonist (seviteronel). The level of luciferase expression, which correlates with AR activation, is measured to determine the inhibitory activity of the compound.

Cell Viability Assay (Crystal Violet)

-

Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of seviteronel or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 5 days).

-

Fixation: Gently wash the cells with PBS and fix them with a solution like 10% formalin.

-

Staining: Stain the fixed cells with a crystal violet solution.

-

Solubilization: After washing away excess stain, solubilize the bound dye with a solvent (e.g., methanol).

-

Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) to determine cell viability.

In Vivo Xenograft Study

-

Cell Implantation: Inject cancer cells (e.g., MDA-MB-453 for breast cancer, 22Rv1 for prostate cancer) subcutaneously or orthotopically into immunocompromised mice (e.g., nu/nu or SCID mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer seviteronel orally (e.g., by gavage) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Monitoring: Monitor animal body weight and general health throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Androgen Synthesis and Seviteronel's Point of Inhibition

Caption: Androgen synthesis pathway and dual inhibition by seviteronel.

General Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical assessment of seviteronel.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. qeios.com [qeios.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccr.cancer.gov [ccr.cancer.gov]

- 9. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage In Vitro Profile of VT-464: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage in vitro studies of VT-464, a novel, non-steroidal small molecule inhibitor of CYP17A1. The document focuses on its mechanism of action, presenting quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Selective Androgen Synthesis Inhibition

VT-464 is a potent and selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, a critical regulator of androgen biosynthesis.[1][2][3] Unlike the first-generation inhibitor abiraterone, VT-464 exhibits a preferential inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[1][4] This selectivity leads to a more targeted suppression of androgen production while minimizing the mineralocorticoid excess and cortisol depletion associated with broader CYP17A1 inhibition, thus potentially obviating the need for concurrent prednisone administration.[3] Furthermore, preclinical studies have revealed a novel mechanism of action for VT-464 as a direct androgen receptor (AR) antagonist.[5]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies of VT-464, often in direct comparison with abiraterone.

Table 1: Comparative IC50 Values for CYP17A1 Enzyme Inhibition

| Compound | CYP17A1 17,20-lyase IC50 (nM) | CYP17A1 17α-hydroxylase IC50 (nM) | Selectivity (Lyase vs. Hydroxylase) |

| VT-464 | 69[1][4] | 670[1][4] | ~10-fold for lyase[4] |

| Abiraterone | 15[1][4] | 2.5[1][4] | ~6-fold for hydroxylase[4] |

Table 2: Effect of VT-464 on Androgen Receptor (AR) Transactivation in Prostate Cancer Cell Lines

| Cell Line | Treatment (Concentration) | % Decrease in AR Transactivation (vs. Control) | Comparison to Abiraterone |

| C4-2 | 1 µmol/L | Significant decrease[5] | Greater decrease than Abiraterone (P < 0.01)[5] |

| C4-2 | 5 µmol/L | Significant decrease[5] | Greater decrease than Abiraterone (P < 0.01)[5] |

| Enzalutamide-Resistant (MR49C, MR49F) | Not Specified | Greater decrease than Abiraterone[2] | - |

Table 3: Impact of VT-464 on Steroid Hormone Levels and PSA in C4-2 Cells

| Treatment | Outcome | Result |

| VT-464 | Testosterone (T) Concentration | Lower than Abiraterone-treated cells[2] |

| VT-464 | Dihydrotestosterone (DHT) Concentration | Lower than Abiraterone-treated cells[2] |

| VT-464 | Prostate-Specific Antigen (PSA) Protein Levels | Lower than Abiraterone-treated cells[2] |

Table 4: Effect of VT-464 on Steroidogenesis Enzyme mRNA Transcript Levels in Prostate Cancer Cells

| Gene Transcript | Effect of VT-464 Treatment (Dose-dependent) | Comparison to Abiraterone |

| StAR | Increased[2][5] | Greater increase than Abiraterone[2] |

| HSD3B2 | Increased[5] | - |

| CYP17A1 | Increased[2] | Greater increase than Abiraterone[2] |

| HSD17B3 | Increased[2][5] | Greater increase than Abiraterone[2] |

| AKR1C3 | Increased[5] | - |

| SRD5A1 | Increased[2][5] | Greater increase than Abiraterone[2] |

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action of VT-464 and a typical experimental workflow for its in vitro evaluation.

Caption: Mechanism of VT-464 in the androgen biosynthesis pathway.

Caption: Experimental workflow for in vitro studies of VT-464.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments based on published studies.

CYP17A1 Enzyme Inhibition Assay

-

Objective: To determine the IC50 values of VT-464 for the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

-

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase (POR) and cytochrome b5 in a suitable expression system (e.g., baculovirus-infected insect cells).[6]

-

Substrates:

-

Assay Conditions:

-

The reaction mixture typically contains the enzyme preparation, substrate, and varying concentrations of the inhibitor (VT-464 or abiraterone) in a buffered solution.

-

The reaction is initiated by the addition of NADPH.

-

Incubation is carried out at 37°C for a specified time.

-

-

Product Quantification:

-

The reaction is stopped, and steroids are extracted.

-

The products are separated by thin-layer chromatography (TLC).[7]

-

The amount of product formation is quantified using a radioisotope detector or by liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Culture and Treatment

-

Objective: To culture prostate cancer cell lines for subsequent in vitro assays.

-

Cell Lines:

-

Methodology:

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.

-

Androgen Depletion: For experiments investigating the effects of androgen synthesis inhibitors, cells are cultured in androgen-depleted media (e.g., using charcoal-stripped FBS).[5]

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of VT-464 (e.g., 1, 5, or 10 µmol/L), abiraterone, or vehicle control for a specified duration (e.g., 6 days). The media and drug treatments are typically changed every 72 hours.[5]

-

Androgen Receptor (AR) Transactivation Assay

-

Objective: To assess the effect of VT-464 on AR transcriptional activity.

-

Methodology:

-

Reporter Plasmid: A luciferase reporter plasmid containing androgen-responsive elements (AREs), such as an ARR3-luciferase or probasin luciferase reporter, is used.[2][5]

-

Transfection: Prostate cancer cells are transiently transfected with the reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, cells are treated with VT-464 or control compounds.

-

Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The change in luciferase activity reflects the change in AR transactivation. Results are often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA transcript levels of genes involved in steroidogenesis.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR amplification with SYBR Green primers specific for the target genes (e.g., STAR, HSD3B2, CYP17A1, HSD17B3, AKR1C3, SRD5A1).[5]

-

Data Analysis: The relative expression of each target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Steroid Hormone Quantification by LC-MS

-

Objective: To measure the concentrations of testosterone and DHT in cell culture media or cell lysates.

-

Methodology:

-

Sample Preparation: Steroids are extracted from the samples using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extracted steroids are separated using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).

-

Mass Spectrometric Detection: The separated steroids are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: The concentrations of testosterone and DHT are determined by comparing their peak areas to those of known standards.

-

Summary and Future Directions

The early-stage in vitro studies of VT-464 have demonstrated its potential as a highly selective and potent inhibitor of androgen synthesis. Its dual mechanism of action, involving both the inhibition of CYP17A1 17,20-lyase and direct AR antagonism, suggests a more comprehensive suppression of the AR signaling pathway compared to first-generation inhibitors. The in vitro data consistently show its superiority over abiraterone in reducing AR transactivation and androgen levels in prostate cancer cell lines, including those resistant to enzalutamide.

Further in vitro research could explore the molecular basis of its AR antagonist activity and investigate its efficacy in a broader range of prostate cancer models, including those with different AR mutations. These studies will be crucial in further elucidating the therapeutic potential of VT-464 for the treatment of castration-resistant prostate cancer.

References

- 1. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]

- 3. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VT-464 (Seviteronel) Racemate in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of VT-464 (seviteronel) racemate, a dual-action inhibitor targeting androgen synthesis and the androgen receptor. The information compiled herein is intended to guide the design and execution of in vivo studies in cancer models, particularly castration-resistant prostate cancer (CRPC).

Mechanism of Action

VT-464 is a novel, orally bioavailable, non-steroidal small molecule that exhibits a dual mechanism of action. Firstly, it acts as a selective inhibitor of CYP17A1 lyase, a key enzyme in the androgen biosynthesis pathway responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1][2] This selective inhibition of the 17,20-lyase activity leads to a significant reduction in the production of androgens like testosterone and dihydrotestosterone (DHT).[2][3] Secondly, VT-464 functions as a direct antagonist of the androgen receptor (AR), preventing the binding of androgens and subsequent translocation of the receptor to the nucleus, thereby inhibiting AR-mediated gene transcription.[3][4] This dual action makes VT-464 a potent agent for suppressing the AR signaling axis, which is a critical driver of prostate cancer progression.[2]